molecular formula C9H13N3O3 B13938349 1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester

1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester

Cat. No.: B13938349
M. Wt: 211.22 g/mol
InChI Key: ZNGQRQDZCDJQJI-UHFFFAOYSA-N
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Description

1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester is a heterocyclic organic compound It contains a pyrrole ring substituted with amino, aminocarbonyl, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable pyrrole derivative, the introduction of amino and aminocarbonyl groups can be achieved through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrrole derivatives.

Scientific Research Applications

1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It finds applications in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a pharmaceutical intermediate.

Comparison with Similar Compounds

Similar Compounds

    1-amino-5-methyltetrazole: This compound is structurally similar but contains a tetrazole ring instead of a pyrrole ring.

    1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one: Another similar compound with a pyrimidine ring and different substituents.

Uniqueness

1-amino-5-(aminocarbonyl)-4-methyl-1H-Pyrrole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

ethyl 1-amino-5-carbamoyl-4-methylpyrrole-3-carboxylate

InChI

InChI=1S/C9H13N3O3/c1-3-15-9(14)6-4-12(11)7(5(6)2)8(10)13/h4H,3,11H2,1-2H3,(H2,10,13)

InChI Key

ZNGQRQDZCDJQJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=C1C)C(=O)N)N

Origin of Product

United States

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